
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
Vue d'ensemble
Description
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride, also known as CP-PT, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the triazole family of compounds, which are known for their ability to form strong hydrogen bonds. CP-PT has been used extensively in biochemical and physiological studies due to its ability to act as an inhibitor of enzymes, receptors, and other proteins.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on fused heterocyclic 1,2,4-triazoles, which are structurally similar to the compound , has shown that these compounds possess interesting biological properties. For example, a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized and demonstrated potent antimicrobial activities. The synthesis was facilitated by iodine(III)-mediated oxidative cyclization, highlighting the potential of triazole derivatives in the development of new antimicrobial agents (Prakash et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing the 1,2,4-triazole ring involves the ring opening of epoxides followed by methylation and de-protection processes. This precursor, closely related to the compound , was used to synthesize a library of N-substituted pyrrolidine derivatives, showcasing the versatility of triazole compounds in the synthesis of clinical drug analogues with potential applications in anti-migraine, antiviral, anticancer, and anxiolytic treatments (Nagendra Prasad et al., 2021).
Crystal Structure Analysis
The study of crystal structures of triazole derivatives, including those with cyclopropyl groups, provides valuable insights into the molecular arrangement and electron density distribution within these compounds. Such analyses are crucial for understanding the chemical behavior and reactivity of triazole derivatives, which can be applied to the design of new materials and pharmaceuticals (Boechat et al., 2016).
Inhibitory Activity Against Caspase-3
Research involving isatin 1,2,3-triazoles has identified potent inhibitors against caspase-3, a key enzyme involved in apoptosis. This indicates the potential of triazole derivatives in the development of therapeutic agents targeting apoptosis-related diseases (Jiang & Hansen, 2011).
Propriétés
IUPAC Name |
4-cyclopropyl-1-pyrrolidin-3-yltriazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-7(1)9-6-13(12-11-9)8-3-4-10-5-8;;/h6-8,10H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXKXJJQBHMLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride | |
CAS RN |
2031269-60-8 | |
| Record name | 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




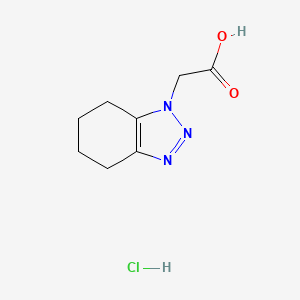
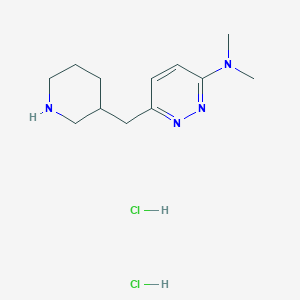

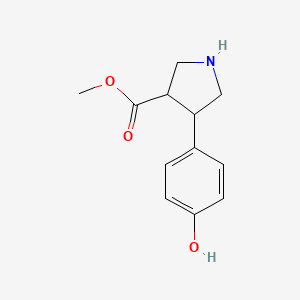

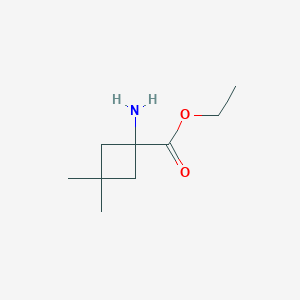
![N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine](/img/structure/B1435021.png)
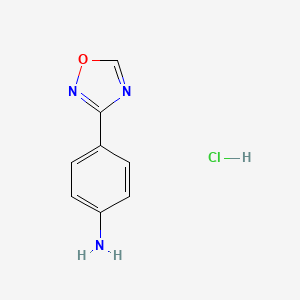
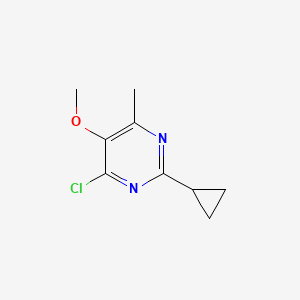
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)


![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)